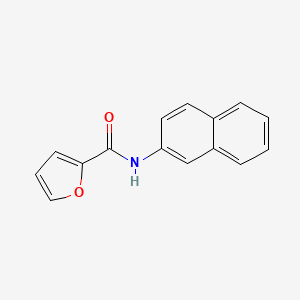![molecular formula C13H8Cl4N2 B11543664 2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)
2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of multiple chlorine atoms and an imine group attached to a benzene ring. It is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and 2,4-dichlorobenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be used to enhance the efficiency and yield of the reaction.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine involves:
Molecular Targets: The compound interacts with specific enzymes and proteins in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloroaniline: Similar structure but lacks the imine group.
2,6-dichlorobenzaldehyde: Similar structure but lacks the amine group.
2,4-dichlorophenylhydrazine: Contains similar aromatic ring with chlorine substituents.
Uniqueness
2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is unique due to the presence of both the imine and amine groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
Propriétés
Formule moléculaire |
C13H8Cl4N2 |
|---|---|
Poids moléculaire |
334.0 g/mol |
Nom IUPAC |
2,6-dichloro-4-[(2,4-dichlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H8Cl4N2/c14-8-2-1-7(10(15)3-8)6-19-9-4-11(16)13(18)12(17)5-9/h1-6H,18H2 |
Clé InChI |
WHSAHIVMOXDAPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=NC2=CC(=C(C(=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide](/img/structure/B11543581.png)

![(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11543587.png)

![2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11543599.png)
![4,4'-[(2,5-dibromo-3,4-dihydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11543601.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11543607.png)
![N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543613.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11543621.png)
![Methyl 4-({[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}amino)benzoate](/img/structure/B11543628.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11543644.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)
